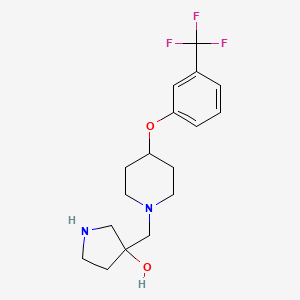
3-((4-(3-(Trifluoromethyl)phenoxy)piperidin-1-yl)methyl)pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-(3-(Trifluoromethyl)phenoxy)piperidin-1-yl)methyl)pyrrolidin-3-ol is a complex organic compound that features a trifluoromethyl group, a phenoxy group, a piperidine ring, and a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(3-(Trifluoromethyl)phenoxy)piperidin-1-yl)methyl)pyrrolidin-3-ol typically involves multiple steps One common approach is to start with the preparation of the trifluoromethylphenoxy intermediate, which is then reacted with a piperidine derivative
Preparation of Trifluoromethylphenoxy Intermediate: This step involves the reaction of a trifluoromethylbenzene derivative with a suitable phenol under basic conditions.
Formation of Piperidine Derivative: The intermediate is then reacted with a piperidine derivative in the presence of a suitable base and solvent.
Introduction of Pyrrolidine Ring: The final step involves the cyclization of the intermediate to form the pyrrolidine ring, often using a cyclization agent and appropriate reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-((4-(3-(Trifluoromethyl)phenoxy)piperidin-1-yl)methyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
3-((4-(3-(Trifluoromethyl)phenoxy)piperidin-1-yl)methyl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-((4-(3-(Trifluoromethyl)phenoxy)piperidin-1-yl)methyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The piperidine and pyrrolidine rings contribute to its binding affinity and specificity. The compound may modulate the activity of enzymes or receptors, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-(Trifluoromethyl)phenoxy)piperidine: Lacks the pyrrolidine ring but shares the trifluoromethylphenoxy and piperidine moieties.
3-(Trifluoromethyl)phenoxy)pyrrolidine: Lacks the piperidine ring but shares the trifluoromethylphenoxy and pyrrolidine moieties.
Uniqueness
3-((4-(3-(Trifluoromethyl)phenoxy)piperidin-1-yl)methyl)pyrrolidin-3-ol is unique due to the presence of both piperidine and pyrrolidine rings, which contribute to its distinct chemical and biological properties. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C17H23F3N2O2 |
|---|---|
Peso molecular |
344.37 g/mol |
Nombre IUPAC |
3-[[4-[3-(trifluoromethyl)phenoxy]piperidin-1-yl]methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C17H23F3N2O2/c18-17(19,20)13-2-1-3-15(10-13)24-14-4-8-22(9-5-14)12-16(23)6-7-21-11-16/h1-3,10,14,21,23H,4-9,11-12H2 |
Clave InChI |
DALDQPZVAQTDOK-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1OC2=CC=CC(=C2)C(F)(F)F)CC3(CCNC3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



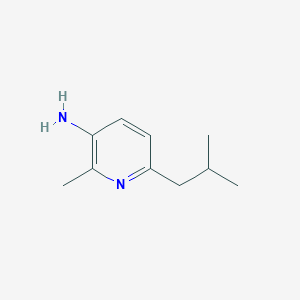
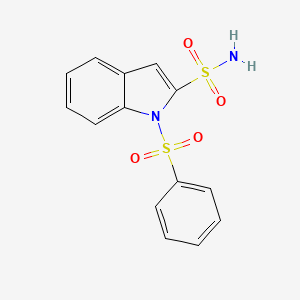
![7-Oxo-6-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13627823.png)


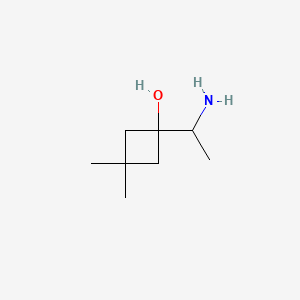
![n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylpropan-2-amine](/img/structure/B13627855.png)

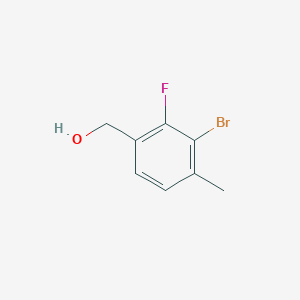
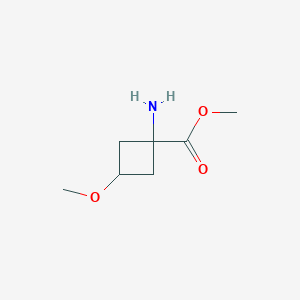
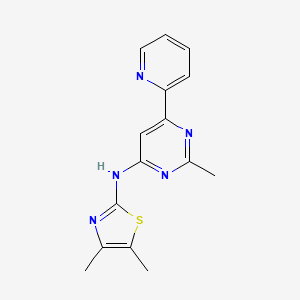
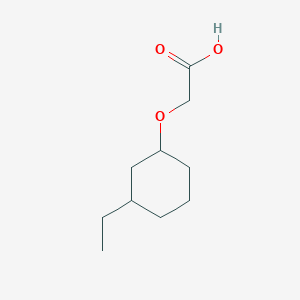
![N-(5-Chloro-2-methoxyphenyl)-4-{2-methylimidazo[1,2-A]pyridin-3-YL}-1,3-thiazol-2-amine](/img/structure/B13627895.png)
